molecular formula C27H36ClIrN2O B13791950 carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane

carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane

Cat. No.: B13791950
M. Wt: 632.3 g/mol
InChI Key: UYSXKUVABZUARM-UHFFFAOYSA-M
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Description

Carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane is a complex organometallic compound It features a chloroiridium(2+) center coordinated with a carbanide ligand and a substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, ozone.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for Coupling Reactions: Palladium catalysts, boron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction may produce lower oxidation state complexes.

Scientific Research Applications

Carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane has several scientific research applications:

Mechanism of Action

The mechanism by which carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane exerts its effects involves the interaction of the iridium center with various molecular targets. The iridium center can facilitate electron transfer reactions, which are crucial in catalytic processes. Additionally, the organic ligands can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane is unique due to the specific combination of the iridium center and the organic ligands. This combination imparts distinct electronic and catalytic properties that are not observed in other similar compounds.

Properties

Molecular Formula

C27H36ClIrN2O

Molecular Weight

632.3 g/mol

IUPAC Name

carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane

InChI

InChI=1S/C16H13N2O.C10H20.CH3.ClH.Ir/c1-12(14-5-3-13(11-17)4-6-14)18-15-7-9-16(19-2)10-8-15;1-6-7(2)9(4)10(5)8(6)3;;;/h3-5,7-10H,1-2H3;6-10H,1-5H3;1H3;1H;/q-1;;-1;;+3/p-1

InChI Key

UYSXKUVABZUARM-UHFFFAOYSA-M

Canonical SMILES

[CH3-].CC1C(C(C(C1C)C)C)C.CC(=NC1=CC=C(C=C1)OC)C2=[C-]C=C(C=C2)C#N.Cl[Ir+2]

Origin of Product

United States

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